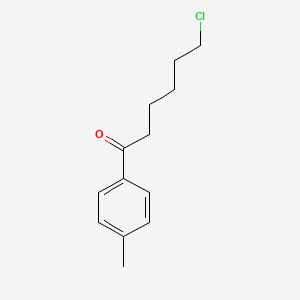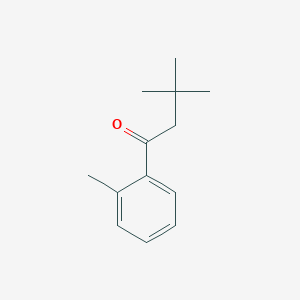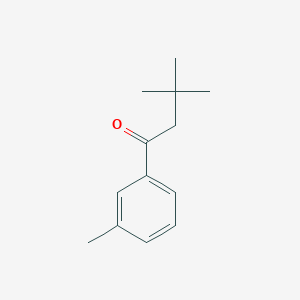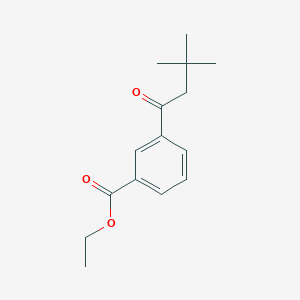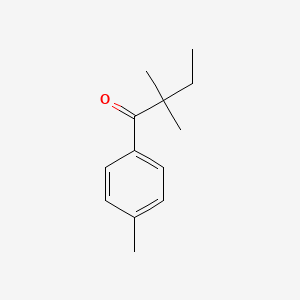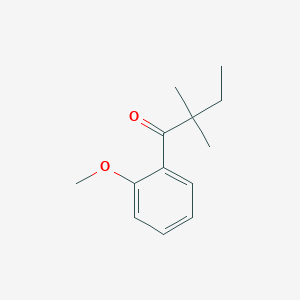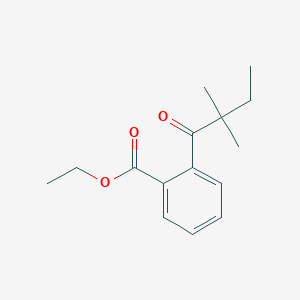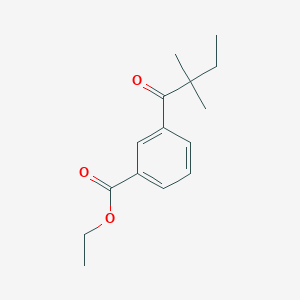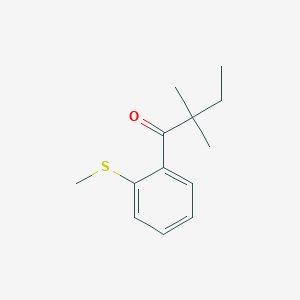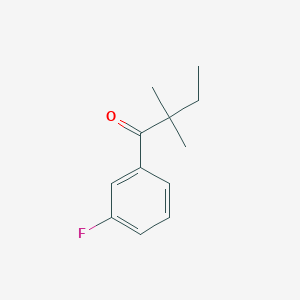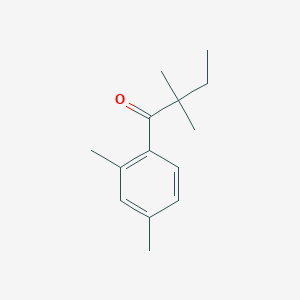
4-Chloro-3-fluorophenyl cyclobutyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluorophenyl cyclobutyl ketone (4C3FCBK) is a cyclic ketone that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 4C3FCBK has been found to possess a range of unique properties that make it attractive for use in research and development projects.
Applications De Recherche Scientifique
Applications in Heck Reactions
4-Chloro-3-fluorophenyl cyclobutyl ketone shows promise in Heck reactions, a type of chemical reaction used for coupling aryl halides with alkenes to produce substituted alkenes. This reaction is facilitated by palladium(II) acetate, providing a method for creating Z-3-fluorobenzalacetones, which are valuable in various chemical syntheses (Patrick, Agboka, & Gorrell, 2008).
Formation of Novel Fluorinated Aromatic Ketones
Research has delved into the synthesis of novel aromatic ketones containing fluoride, like 2,4-di(4-fluorophenyl) acetophenone. These ketones are synthesized from precursors like 4-fluorophenol and have their structures confirmed through various spectroscopic methods. This advancement opens avenues for exploring the properties and applications of these uniquely structured ketones in different scientific domains (Zhai Zhi-we, 2013).
Exploring Keto−Enol Systems in Cyclobutane Derivatives
The compound has been used in studying keto−enol systems, specifically in cyclobutane derivatives. These studies reveal the equilibrium between ketone and enol forms and shed light on the influence of solvents and structural changes on this equilibrium. This research is pivotal for understanding the chemical behavior and stability of such compounds in different environments (Lindner, Correa, Gino, & Lemal, 1996).
Synthesis of Cytotoxic Agents
The ketone has been utilized in the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents. Through the Mannich reaction, these compounds are synthesized and assessed for their yields, showcasing the compound's role in creating bioactive molecules with potential therapeutic applications (Mete, Gul, & Kazaz, 2007).
In Polymeric Supports for Organic Bases
This compound is also seen in the creation of polystyrene-supported organic bases, which have been evaluated for their catalytic properties. The study reveals the potential of such systems in facilitating various chemical reactions, highlighting the compound's role in enhancing catalytic efficiency and environmental friendliness (Alonzi et al., 2014).
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYJGLXNGENQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642535 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenyl cyclobutyl ketone | |
CAS RN |
898790-85-7 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

